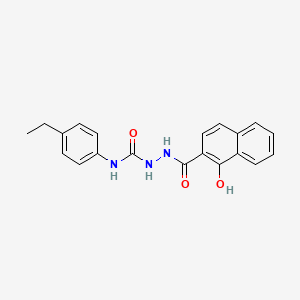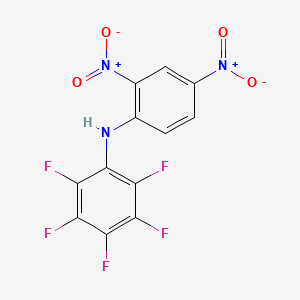
N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline is an organic compound characterized by the presence of both nitro and fluoro groups attached to an aniline core. This compound is notable for its unique chemical structure, which combines the electron-withdrawing effects of both nitro and fluoro substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline typically involves the nitration of a suitable precursor followed by the introduction of the pentafluoroaniline moiety. One common method involves the reaction of 2,4-dinitrochlorobenzene with pentafluoroaniline under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with handling nitro compounds and strong bases .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the aromatic ring highly susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other strong bases.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: Amino derivatives.
Oxidation: Oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline involves its interaction with various molecular targets. The electron-withdrawing effects of the nitro and fluoro groups can influence the reactivity of the compound, making it a potent electrophile. This property allows it to participate in various chemical reactions, including nucleophilic substitution and reduction. The compound’s ability to form stable complexes with metal ions also contributes to its utility in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Shares the nitro groups but lacks the fluoro substituents.
2,4-Dinitrophenol: Contains nitro groups but differs in the absence of the aniline and fluoro groups.
Pentafluoroaniline: Contains the fluoro groups but lacks the nitro substituents
Uniqueness
N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline is unique due to the combination of both nitro and fluoro groups, which impart distinct electronic properties. This combination enhances its reactivity and makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5N3O4/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-2-1-4(19(21)22)3-6(5)20(23)24/h1-3,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCWRGCABXZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
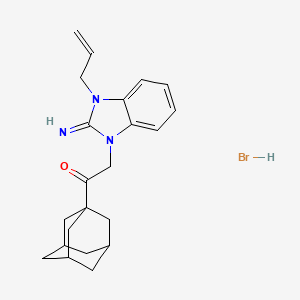
![9-[4-(2-Fluorophenoxy)butyl]carbazole](/img/structure/B5119035.png)
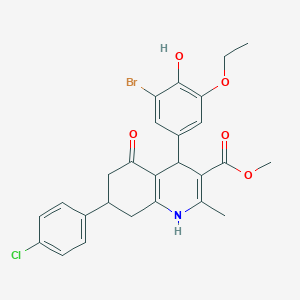
![1-(3,4-Dichlorophenyl)-3-[(4-ethoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B5119050.png)
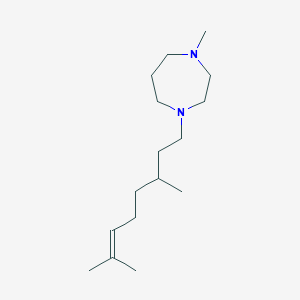
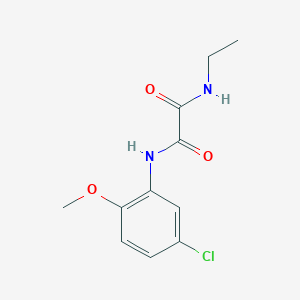
![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)
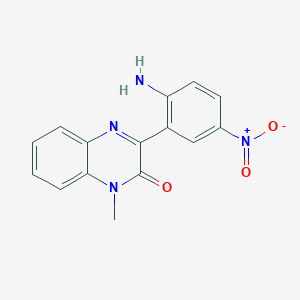
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)
